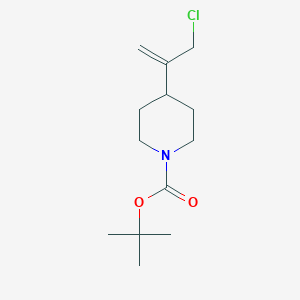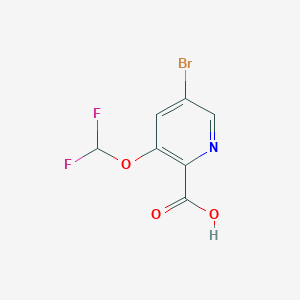
3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-2-METHYLNICOTINE is a chiral compound that belongs to the class of alkaloids It is structurally similar to nicotine, a well-known stimulant found in tobacco
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-METHYLNICOTINE typically involves the alkylation of 2-methylpyridine with a suitable alkylating agent. One common method is the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield (+/-)-2-METHYLNICOTINE.
Industrial Production Methods
Industrial production of (+/-)-2-METHYLNICOTINE often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
(+/-)-2-METHYLNICOTINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert (+/-)-2-METHYLNICOTINE to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of (+/-)-2-METHYLNICOTINE.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(+/-)-2-METHYLNICOTINE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: (+/-)-2-METHYLNICOTINE is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (+/-)-2-METHYLNICOTINE involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including stimulation of neurotransmitter release and modulation of neuronal activity.
相似化合物的比较
(+/-)-2-METHYLNICOTINE is structurally similar to other alkaloids such as nicotine and anabasine. it exhibits unique properties that distinguish it from these compounds:
Nicotine: While both compounds interact with nicotinic acetylcholine receptors, (+/-)-2-METHYLNICOTINE has a different binding affinity and pharmacological profile.
Anabasine: Similar to nicotine, anabasine also interacts with nicotinic receptors, but (+/-)-2-METHYLNICOTINE has distinct chemical reactivity and biological effects.
List of Similar Compounds
- Nicotine
- Anabasine
- Anatabine
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3 |
InChI 键 |
VNCAJINVSUVLQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)C2CCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


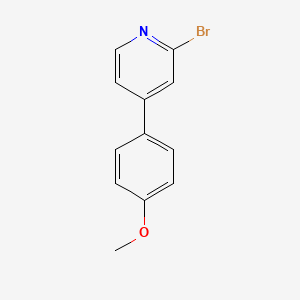
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
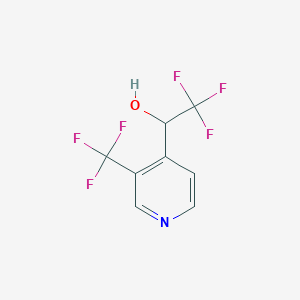
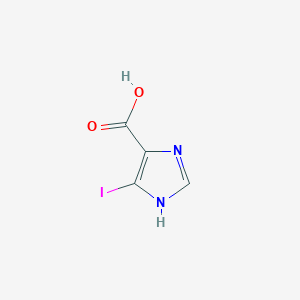
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
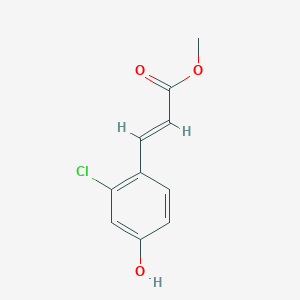

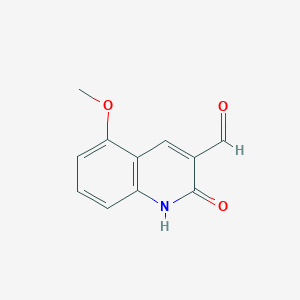
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
